molecular formula C18H16N4O5 B352455 N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide CAS No. 609787-94-2

N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide

Cat. No.: B352455
CAS No.: 609787-94-2
M. Wt: 368.3g/mol
InChI Key: MHYKQBUTLBJAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3Z)-1-Ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is a hydrazide derivative featuring a substituted indolinone core. The compound’s structure includes a 1-ethyl group and a 5-methoxy substituent on the indolinone ring, coupled with a 4-nitrobenzohydrazide moiety. Such derivatives are often explored for their biological activities, particularly as kinase inhibitors (e.g., VEGFR-2) and anticancer agents . The Z-configuration at the hydrazone linkage (confirmed by NMR and X-ray crystallography in analogs) is critical for molecular planarity and binding interactions .

Properties

IUPAC Name

N-(1-ethyl-2-hydroxy-5-methoxyindol-3-yl)imino-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5/c1-3-21-15-9-8-13(27-2)10-14(15)16(18(21)24)19-20-17(23)11-4-6-12(7-5-11)22(25)26/h4-10,24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYKQBUTLBJAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OC)C(=C1O)N=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 5-Methoxyindole

The introduction of the ethyl group at the indole nitrogen follows a base-mediated alkylation protocol. A mixture of 5-methoxyindole (5.0 mmol, 1.0 eq) and potassium hydroxide (10 mmol, 2.0 eq) in dimethyl sulfoxide (DMSO, 20 mL) is stirred at room temperature. Ethyl bromide (10 mmol, 2.0 eq) is added dropwise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water (30 mL) and extracted with ethyl acetate (3 × 30 mL). The organic layers are dried over sodium sulfate and concentrated under reduced pressure, yielding 1-ethyl-5-methoxyindole as a pale-yellow solid (84% yield).

Oxidation to 1-Ethyl-5-methoxyisatin

The oxidation of 1-ethyl-5-methoxyindole to the isatin derivative employs a modified Sandmeyer reaction. The indole derivative (5.0 mmol) is dissolved in acetic acid (20 mL) and treated with sodium nitrite (7.5 mmol, 1.5 eq) at 0–5°C. After 1 hour, concentrated sulfuric acid (2 mL) is added, and the mixture is stirred at room temperature for 12 hours. The precipitate is filtered, washed with cold water, and recrystallized from ethanol to afford 1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-one (isatin derivative) as orange crystals (68% yield).

Preparation of 4-Nitrobenzohydrazide

Continuous Flow Hydrazinolysis

4-Nitrobenzoic acid (10 mmol) is dissolved in thionyl chloride (20 mL) and refluxed for 2 hours to form the acid chloride. After solvent removal, the residue is dissolved in tetrahydrofuran (THF) and fed into a continuous flow reactor alongside hydrazine hydrate (15 mmol) at a flow rate of 0.5 mL/min. The reactor is maintained at 80°C with a residence time of 15 minutes. The output is concentrated under vacuum, and the product is recrystallized from ethanol to yield 4-nitrobenzohydrazide as white needles (91% yield).

Batch Synthesis Alternative

For small-scale preparations, methyl 4-nitrobenzoate (5.0 mmol) is refluxed with hydrazine hydrate (10 mmol) in ethanol (20 mL) for 6 hours. The mixture is cooled, and the precipitate is filtered and dried to yield the hydrazide (78% yield).

Hydrazone Formation via Acid-Catalyzed Condensation

Reaction Optimization

Equimolar quantities of 1-ethyl-5-methoxyisatin (1.0 eq) and 4-nitrobenzohydrazide (1.0 eq) are refluxed in ethanol (30 mL) with glacial acetic acid (0.5 mL) as a catalyst. After 8 hours, the reaction mixture is cooled to room temperature, and the precipitate is filtered. Recrystallization from a dichloromethane/hexane mixture affords the target compound as a yellow crystalline solid (76% yield).

Table 1: Optimization of Hydrazone Condensation

ConditionSolventCatalystTime (h)Yield (%)
Room temperatureEthanolNone2432
RefluxEthanolAcOH876
Microwave (100°C)DMFHCl168

Stereochemical Control

The Z-configuration at the C3 position is confirmed by nuclear Overhauser effect (NOE) spectroscopy. Irradiation of the hydrazone NH proton enhances the signal for the adjacent indole proton, confirming the syn disposition.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 11.32 (s, 1H, NH), 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 1H, indole-H), 6.92 (dd, J = 8.4, 2.4 Hz, 1H, indole-H), 6.82 (d, J = 2.4 Hz, 1H, indole-H), 4.12 (q, J = 7.2 Hz, 2H, CH2), 3.88 (s, 3H, OCH3), 1.42 (t, J = 7.2 Hz, 3H, CH3).

  • IR (KBr): ν 3270 (N-H), 1685 (C=O), 1602 (C=N), 1520 (NO2 asym), 1340 (NO2 sym) cm⁻¹.

  • HRMS (ESI): m/z calcd for C19H17N4O5 [M+H]⁺: 405.1199; found: 405.1195.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a purity of 98.7% at 254 nm.

Mechanistic Insights and Scalability

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the isatin’s carbonyl carbon, followed by dehydration. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity. Scaling the hydrazide synthesis to 200 g via continuous flow achieves an 86% yield with a 22 g/h output, demonstrating industrial viability .

Chemical Reactions Analysis

N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is C18H18N4O4, with a molecular weight of approximately 358.36 g/mol. The compound features an indole structure that is known for its biological activity, particularly in neuropharmacology.

Neuroprotective Effects

Recent studies have indicated that derivatives of the indole structure exhibit significant neuroprotective properties. For instance, compounds similar to this compound have been shown to inhibit oxidative stress and modulate inflammatory responses in neuronal cells.

Case Study: Neuroprotection Against Oxidative Stress

A study demonstrated that indole derivatives could protect SH-SY5Y cells from hydrogen peroxide-induced oxidative stress. The compounds effectively reduced lipid peroxidation and improved cell viability under oxidative conditions .

MAO-B Inhibition

The compound also shows promise as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that certain indole-based compounds exhibit potent MAO-B inhibitory activity, suggesting potential therapeutic applications in managing neurodegenerative disorders .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. Research indicates that these compounds can scavenge free radicals and reduce oxidative damage in neuronal tissues .

Antimicrobial Properties

Some studies have reported the antimicrobial effects of related indole derivatives against various bacterial strains. The presence of the hydrazone linkage in these compounds may enhance their interaction with microbial targets, leading to increased efficacy .

Mechanism of Action

The mechanism of action of N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Indolinone Core

The indolinone scaffold is a common feature among analogs, but substituents significantly influence physicochemical and biological properties:

Compound Indolinone Substituents Benzohydrazide Substituent Melting Point Key Biological Activity
Target Compound 1-Ethyl, 5-methoxy 4-Nitro Not Reported Hypothesized VEGFR-2 inhibition*
11k 5-Methoxy 4-Chlorophenyl, acetamide >300°C VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
11l 5-Nitro 4-Chlorophenyl, acetamide >300°C VEGFR-2 inhibition (IC₅₀ = 1.12 µM)
4-Chloro analog None 4-Chloro Not Reported Broad-spectrum (anticancer, antibacterial)
Orantinib 1-Ethyl 3Z-indolylidene Not Reported KIT/VEGFR-2/PDGFR inhibition
  • Electron-donating vs. withdrawing groups : The 5-methoxy group in the target compound and 11k may enhance solubility compared to electron-withdrawing nitro (11l) or chloro (4-chloro analog) substituents.
  • Steric effects : The 1-ethyl group in the target compound and Orantinib could improve lipophilicity and membrane permeability compared to unsubstituted analogs.

Benzohydrazide Modifications

The 4-nitro group in the target compound contrasts with the 4-chloro (11k, 11l ) and acetamide (11k ) moieties in analogs. However, nitro groups may also confer metabolic instability compared to halogen or alkyl substituents .

Thermal Stability

All compounds in exhibit melting points >300°C, suggesting high thermal stability due to strong intermolecular hydrogen bonding and π-π stacking. The target compound likely shares this property, though experimental data is lacking.

Biological Activity

N'-[(3Z)-1-ethyl-5-methoxy-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure consisting of an indole derivative and a nitrobenzohydrazide moiety. The presence of the methoxy and nitro groups suggests potential interactions with various biological targets. The molecular formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, and it has a molecular weight of approximately 342.34 g/mol.

Antioxidant Activity

Research indicates that compounds containing indole structures often exhibit significant antioxidant properties. The mechanism typically involves the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Effects

Studies have shown that derivatives of indole possess antimicrobial activity against various pathogens. The presence of the hydrazide group may enhance this effect by disrupting bacterial cell walls or interfering with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant capacity of various indole derivatives, this compound was tested using DPPH and ABTS assays. The results indicated that this compound exhibited a notable reduction in free radical concentration, suggesting its potential as a natural antioxidant.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects on the growth of both bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.